6-amino-2,3-dihydro-1H-indole-1-sulfonamide
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Overview
Description
6-amino-2,3-dihydro-1H-indole-1-sulfonamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-amino-2,3-dihydro-1H-indole-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
6-amino-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1019534-22-5 |
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Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
6-amino-2,3-dihydroindole-1-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13) |
InChI Key |
DKPUGEZSGLWDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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